4-(Triazol-1-yl)benzenesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(triazol-1-yl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFIAXYRJDNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Triazol 1 Yl Benzenesulfonyl Fluoride and Analogues
Strategies for Constructing the Benzenesulfonyl Fluoride (B91410) Core
The formation of the benzenesulfonyl fluoride moiety is a critical step, and several methodologies have been developed to achieve this transformation efficiently. These methods often start from readily available precursors such as sulfonamides, sulfonic acids, or aryl halides.
Conversion of Sulfonamides to Sulfonyl Fluorides
A common and practical approach to sulfonyl fluorides is the conversion of the corresponding sulfonamides. This transformation can be achieved through diazotization followed by fluorination.
Direct Fluorosulfonylation Approaches
Direct fluorosulfonylation of aromatic compounds represents an atom-economical route to benzenesulfonyl fluorides. These methods typically involve the reaction of an aromatic precursor with a source of sulfur dioxide and a fluorine donor. Radical-based approaches have also emerged as a powerful tool for direct fluorosulfonylation cas.cn.
Fluoride Exchange Reactions from Sulfonyl Chlorides and Related Precursors
The conversion of sulfonyl chlorides to sulfonyl fluorides via fluoride exchange is a widely employed and reliable method. This approach benefits from the commercial availability of a vast array of sulfonyl chlorides. The reaction is typically carried out using a fluoride source such as potassium fluoride. The use of sulfonyl imidazoles as stable intermediates has also been reported, allowing for a single-step preparation of sulfonyl fluorides using a combination of acetic acid and potassium bifluoride chemrxiv.org.
| Precursor | Reagents | Key Features |
| Sulfonyl Chlorides | Potassium Fluoride (KF) | Simple, direct exchange, applicable to a broad range of substrates chemrxiv.org. |
| Sulfonyl Imidazoles | Acetic Acid, Potassium Bifluoride (KHF₂) | Stable intermediates, single-step conversion chemrxiv.org. |
Palladium-Catalyzed Methods for Sulfonyl Fluoride Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the synthesis of sulfonyl fluorides from aryl halides (bromides and iodides). These methods offer excellent functional group tolerance and are amenable to late-stage functionalization of complex molecules. A common approach involves the palladium-catalyzed sulfonylation of an aryl halide with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by in-situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) elsevierpure.comnih.govnih.govmdpi.com. This one-pot procedure provides a practical alternative to traditional methods elsevierpure.comnih.govnih.gov. Another palladium-catalyzed approach involves the fluorosulfonylation of aryl thianthrenium salts semanticscholar.org.
| Aryl Halide | SO₂ Source | Fluorine Source | Catalyst System |
| Aryl Bromides | DABSO | NFSI | Palladium catalyst elsevierpure.comnih.govnih.govmdpi.com |
| Aryl Thianthrenium Salts | Na₂S₂O₄ | NFSI | Palladium catalyst semanticscholar.org |
Installation and Functionalization of the Triazolyl Substituent
Once the benzenesulfonyl fluoride core is established, the next critical step is the introduction of the triazolyl moiety at the 4-position. Several synthetic strategies can be envisioned for this transformation, primarily involving the formation of the triazole ring or its attachment to the pre-formed benzenesulfonyl fluoride.
A prevalent and highly efficient method for the construction of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to afford the corresponding 1,4-disubstituted 1,2,3-triazole with high regioselectivity.
For the synthesis of 4-(triazol-1-yl)benzenesulfonyl fluoride, this can be approached in two ways:
Cycloaddition onto an Azido-Benzenesulfonyl Fluoride Precursor: This involves the synthesis of 4-azidobenzenesulfonyl fluoride, which can then be reacted with a suitable terminal alkyne in the presence of a copper(I) catalyst.
Cycloaddition onto an Alkynyl-Benzenesulfonyl Fluoride Precursor: Alternatively, a benzenesulfonyl fluoride bearing a terminal alkyne at the 4-position can be reacted with an organic azide.
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, yielding exclusively the 1,4-isomer. organic-chemistry.orgnih.gov The uncatalyzed version, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and controls the regiochemical outcome. organic-chemistry.orgacs.org
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org This process is highly robust and can be performed in a variety of solvents, including aqueous media, making it suitable for a wide range of substrates. organic-chemistry.org For the synthesis of this compound analogues, the CuAAC reaction would typically involve reacting 4-azidobenzenesulfonyl fluoride with a terminal alkyne.
Table 1: Key Features of CuAAC Reaction
| Feature | Description |
| Catalyst | Copper(I) source (e.g., CuI, CuSO4/sodium ascorbate) |
| Reactants | Terminal Alkyne, Organic Azide |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | Exclusive formation of the 1,4-isomer |
| Reaction Rate | Up to 10⁷ times faster than the uncatalyzed reaction nih.gov |
| Conditions | Mild, often at room temperature; tolerant to various functional groups and aqueous environments organic-chemistry.org |
Other 1,3-Dipolar Cycloaddition Reactions for Triazole Synthesis
While CuAAC is the most common method, other 1,3-dipolar cycloaddition reactions provide alternative pathways to triazoles, sometimes offering different regioselectivity or compatibility with copper-sensitive substrates.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium-catalyzed reactions, such as those using catalysts like Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.org This complementary regioselectivity is a powerful tool for generating structural diversity. The reaction can also be used with internal alkynes to yield fully substituted triazoles. organic-chemistry.org
Thermal Huisgen Cycloaddition: The original Huisgen 1,3-dipolar cycloaddition occurs without a metal catalyst but requires thermal conditions. nih.gov Its primary drawback is the lack of regioselectivity with asymmetric alkynes, which leads to mixtures of 1,4- and 1,5-disubstituted products. organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. This method is particularly valuable in biological systems where the potential toxicity of copper is a concern.
These alternative methods, summarized in the table below, provide chemists with a versatile toolkit to access a wide array of triazole-containing structures.
Table 2: Comparison of Major Triazole Synthesis Reactions
| Reaction | Catalyst | Regioselectivity | Key Advantage |
| CuAAC | Copper(I) | 1,4-disubstituted | High efficiency, mild conditions, "click" standard |
| RuAAC | Ruthenium(II) | 1,5-disubstituted | Complementary regioselectivity to CuAAC organic-chemistry.org |
| Thermal Huisgen | None | Mixture of 1,4- and 1,5- | Metal-free |
| SPAAC | None (uses strained alkyne) | 1,4-disubstituted | Copper-free, bio-orthogonal |
Diversification Strategies via Organotrifluoroborates and Coupling Reactions
Organotrifluoroborates have emerged as stable, versatile, and easily handled reagents in organic synthesis, particularly for diversification through cross-coupling reactions. rsc.orgnih.gov A powerful strategy for creating diverse triazole analogues involves a two-step process: first, a 1,3-dipolar cycloaddition to create a triazolyl trifluoroborate intermediate, followed by a Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov
This approach allows for the late-stage introduction of a wide variety of substituents onto the triazole ring. nih.gov For example, potassium ethynyltrifluoroborate can undergo a cycloaddition with an azide to form a key triazolyl trifluoroborate intermediate. rsc.org This intermediate can then be coupled with various aryl or heteroaryl halides to generate a library of 1,4-disubstituted triazoles. rsc.orgnih.gov This method is highly effective for rapidly exploring the chemical space around the triazole core to optimize molecular properties. rsc.org
Integration of Sulfonyl Fluoride and Triazole Moieties in a Unified Synthetic Pathway
The successful synthesis of molecules like this compound requires careful strategic planning to compatibly install both the sulfonyl fluoride and the triazole functionalities.
Late-Stage Functionalization Strategies for Complex Molecular Architectures
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups, such as fluorine or sulfonyl fluoride, at the final stages of a synthesis. nih.gov This approach avoids the need to carry sensitive functional groups through a lengthy synthetic sequence and allows for the rapid generation of analogues from a common advanced intermediate. nih.gov
The sulfonyl fluoride moiety is particularly amenable to LSF. acs.org For instance, the SuFEx click chemistry paradigm allows for the efficient conversion of phenols to fluorosulfates or the construction of molecules bearing the -SO₂F group. morressier.comnih.gov Another approach involves the conversion of pre-existing sulfonamides into sulfonyl fluorides. acs.org This can be achieved through activation with a pyrylium salt followed by an in-situ reaction with a fluoride source like potassium fluoride (KF). mdpi.com Such methods are valued for their high chemoselectivity and mild conditions, enabling the modification of complex, densely functionalized molecules. mdpi.com
Sequential Assembly Methodologies for this compound
The construction of this compound can be approached through a sequential assembly where the two key moieties are built in a stepwise fashion. A common pathway involves a three-component reaction where a ketone, a sodium sulfinate, and an azide are combined. mdpi.com
One reported method involves the synthesis of 4-sulfonyl-1,2,3-triazoles through a sequence that begins with an aerobic, copper-catalyzed sulfonylation of a ketone, followed by a Dimroth azide-enolate cycloaddition. mdpi.com While effective, this often requires the prior synthesis and isolation of sulfonyl ketone intermediates. mdpi.com A more streamlined approach combines these steps into a one-pot procedure. mdpi.com
Alternatively, a [3+2] cycloaddition between an azide and an in-situ generated β-bromoethenesulfonyl fluoride (BESF) provides a direct route to 4-sulfonyl fluoride-substituted 1,2,3-triazoles. rsc.org This highlights the utility of specialized reagents that contain the sulfonyl fluoride group and a reactive partner for the cycloaddition, effectively unifying the assembly process. rsc.org
Advanced Applications in Chemical Biology and Medicinal Chemistry Research Utilizing 4 Triazol 1 Yl Benzenesulfonyl Fluoride
Development of Chemical Probes for Proteome Profiling
Chemical probes are essential for understanding the complex landscape of proteins within a cell, collectively known as the proteome. Probes based on the sulfonyl fluoride (B91410) scaffold, including derivatives like 4-(triazol-1-yl)benzenesulfonyl fluoride, are particularly effective for proteome profiling due to their unique reactivity and stability.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins directly in complex biological systems. nih.govnih.govfrontiersin.org Sulfonyl fluoride (SF) probes have emerged as a privileged class of warheads for ABPP. rsc.orgrsc.org They possess a favorable balance of aqueous stability and reactivity, allowing them to covalently modify specific amino acid residues within protein binding sites. rsc.orgjenabioscience.com
Unlike some other electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues. mdpi.comenamine.net This includes not only the highly reactive serine residues in proteases but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues. rsc.orgjenabioscience.com This broad reactivity expands the scope of the proteome that can be targeted. For instance, SF-based probes have been successfully used to label functional tyrosine residues in glutathione transferases (GSTs) across different classes of the enzyme family. nih.govox.ac.ukresearchgate.net
The general structure of an activity-based probe consists of a reactive group (the warhead), a linker, and a reporter tag (like biotin or a fluorophore). researchgate.net In the context of this compound, the sulfonyl fluoride group acts as the reactive warhead.
Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
| Amino Acid Residue | Role in Protein Function |
|---|---|
| Serine | Often found in the active sites of enzymes like proteases and hydrolases. rsc.org |
| Threonine | Similar to serine, can act as a nucleophile in enzyme active sites. rsc.org |
| Lysine | A common nucleophile in enzyme binding pockets, particularly ATP-binding sites in kinases. rsc.orgacs.org |
| Tyrosine | Can be a target for covalent modification, often found at protein-protein interfaces. rsc.orgnih.govacs.orgacs.org |
| Cysteine | A highly nucleophilic residue, though less frequently targeted by SFs compared to other electrophiles. rsc.org |
To enhance the utility of sulfonyl fluoride probes in ABPP, they are often designed to be "clickable." This means they incorporate a small, bioorthogonal handle, such as a terminal alkyne or an azide, which can be selectively ligated to a reporter tag in a secondary step. mdpi.com This two-step approach allows for the initial protein labeling to occur in a live cell or organism without the interference of a bulky reporter group. researchgate.netmdpi.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click chemistry reaction for this purpose, forming a stable triazole linkage. frontiersin.orgmdpi.com The synthesis of clickable sulfonyl fluoride probes involves preparing aryl sulfonyl fluoride monomers that already contain a click handle. nih.gov For a compound like this compound, a clickable version could be synthesized by introducing an alkyne group onto the benzenesulfonyl fluoride scaffold, which can then be reacted with an azide-containing reporter tag. The triazole ring itself, formed through a similar cycloaddition reaction, is a key structural feature of the parent compound.
The synthesis of these functionalized probes leverages the chemical stability of the sulfonyl fluoride group, which can withstand various reaction conditions needed to introduce the click handle. nih.gov This has led to the development of a "toolbox" of highly functionalized aryl sulfonyl fluoride monomers that can be readily used to create a diverse range of chemical biology probes. nih.gov
A key application of probes like this compound is the global mapping of ligandable sites across the proteome. acs.org By treating a proteome with a clickable sulfonyl fluoride probe, covalently labeling accessible and reactive amino acid residues, and then using mass spectrometry-based proteomics, researchers can identify thousands of potential binding sites. acs.org
This approach has been used to identify functionally important tyrosine residues in enzymes like glutathione transferases. nih.govox.ac.ukresearchgate.net Furthermore, sulfonyl fluoride probes have been instrumental in profiling the kinome, the entire complement of protein kinases in a cell. acs.orgnih.gov An optimized probe, XO44, which contains a sulfonyl fluoride warhead, was shown to covalently modify up to 133 endogenous kinases in live cells by targeting a conserved lysine residue in the ATP-binding site. acs.org
The data generated from these proteomic mapping experiments provide a valuable resource for:
Identifying novel "ligandable hotspots" on proteins. nih.gov
Discovering new targets for drug development, including those previously considered "undruggable". nih.govacs.org
Understanding the proteome-wide selectivity of existing drugs and clinical candidates. acs.org
Table 2: Examples of Protein Classes Profiled by Sulfonyl Fluoride Probes
| Protein Class | Targeted Residue(s) | Application |
|---|---|---|
| Serine Hydrolases | Serine | Mapping enzyme activity, inhibitor screening. nih.gov |
| Kinases | Lysine, Tyrosine | Profiling kinome activity, assessing inhibitor selectivity. acs.orgnih.govnih.gov |
| Glutathione Transferases | Tyrosine | Identifying functional residues in detoxification enzymes. nih.govox.ac.uk |
Strategy for Targeted Covalent Ligand Discovery
The ability of sulfonyl fluorides to form stable covalent bonds with proteins makes them excellent starting points for the discovery of targeted covalent ligands. These ligands can offer enhanced potency, selectivity, and duration of action compared to their non-covalent counterparts.
The this compound structure represents a scaffold that combines a recognition element (the triazole-substituted benzene (B151609) ring) with a reactive warhead (the sulfonyl fluoride). This modular design is a cornerstone of covalent inhibitor development. rsc.org By modifying the recognition scaffold, the probe can be directed to different protein targets.
Sulfonyl fluorides are considered privileged warheads for this purpose because their reactivity is context-dependent, meaning they tend to react only with nucleophilic residues located within a specific binding pocket that recognizes the rest of the molecule. rsc.orgnih.gov This helps to minimize off-target reactions and improve the selectivity of the resulting covalent modifier.
The development process often involves:
Identifying a non-covalent ligand or fragment that binds to the target protein.
Incorporating a sulfonyl fluoride warhead onto this scaffold. rsc.org
Optimizing the linker and orientation to position the sulfonyl fluoride for reaction with a nearby nucleophilic amino acid residue. nih.gov
This strategy has been successfully applied to develop covalent inhibitors for a wide range of proteins, including kinases and proteases. rsc.orgresearchgate.net The balanced reactivity of substituted benzenesulfonyl fluoride scaffolds makes them particularly suitable for designing selective covalent binders. enamine.net
DNA-Encoded Libraries (DELs) represent a powerful technology for screening massive collections of compounds against a protein target. In this approach, each small molecule is tagged with a unique DNA barcode that encodes its chemical structure.
The chemistry used to build these libraries must be robust, high-yielding, and, crucially, compatible with the DNA tag. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the reaction that underpins the reactivity of sulfonyl fluorides, has been identified as a next-generation click chemistry approach suitable for high-throughput applications. mdpi.comnih.govnih.gov
While direct integration of this compound into DELs is a specialized application, the underlying principles of SuFEx chemistry are highly relevant. For example, related aryl fluorosulfonates have been shown to be versatile electrophiles for on-DNA cross-coupling reactions, demonstrating the compatibility of the S-F bond with DNA-based synthesis. nih.gov The development of SuFEx for high-throughput medicinal chemistry allows for the rapid diversification of scaffolds, which can be screened directly to identify potent inhibitors. nih.govnih.gov This approach accelerates the hit-to-lead optimization process in drug discovery. nih.govnih.gov The ability to perform these reactions on a very small scale makes them ideal for the miniaturized formats used in modern high-throughput screening. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfonyl fluoride |
| Aryl fluorosulfate |
Structure-Activity Relationship (SAR) Studies for Covalent Engagement Optimization
The design of targeted covalent inhibitors relies on a deep understanding of the structure-activity relationship (SAR) to optimize the engagement with the target protein. The this compound scaffold offers a valuable platform for such studies. The benzenesulfonyl fluoride group acts as a warhead that can form a covalent bond with nucleophilic amino acid residues, while the triazole ring and the phenyl linker can be systematically modified to fine-tune binding affinity and selectivity.
Research on benzenesulfonamide-based inhibitors has provided insights into how structural modifications influence their inhibitory potency. For instance, in the development of inhibitors for human equilibrative nucleoside transporters, analogues of a lead compound containing a triazine core were synthesized and evaluated. This study revealed that modifications to the phenyl and naphthalene moieties significantly impacted their inhibitory activity, highlighting the importance of these regions for target recognition frontiersin.org. Similarly, SAR studies on benzenesulfonamide derivatives as inhibitors of amyloid-β aggregation have shown that the specific arrangement of substituents on the benzene ring is crucial for their activity researchgate.net.
In the context of covalent inhibition, the electrophilicity of the sulfonyl fluoride group can be modulated by substituents on the aromatic ring. Electron-withdrawing groups can enhance reactivity, while electron-donating groups can decrease it. The triazole moiety, being a stable and polarizable group, can influence the electronic properties of the benzenesulfonyl fluoride and also establish specific interactions, such as hydrogen bonds or π-π stacking, within the protein's binding pocket nih.govmdpi.com. By systematically altering the substituents on the triazole ring or the benzenesulfonyl fluoride core, researchers can optimize the balance between reactivity and selectivity, a critical aspect in the development of safe and effective covalent inhibitors nih.gov.
Table 1: Key Structural Modifications and Their Anticipated Effects on Covalent Engagement
| Structural Modification | Anticipated Effect on Covalent Engagement | Rationale |
| Substitution on the Triazole Ring | Modulation of binding affinity and selectivity | Introduction of functional groups that can form specific interactions with the target protein. |
| Substitution on the Benzene Ring | Alteration of the electrophilicity of the sulfonyl fluoride | Electron-withdrawing or -donating groups can fine-tune the reactivity of the covalent warhead. |
| Modification of the Linker | Optimization of the orientation and proximity of the warhead to the target nucleophile | Changes in linker length or rigidity can improve the efficiency of the covalent reaction. |
Application in Bioconjugation and Molecular Labeling
The ability of this compound to covalently modify proteins makes it a valuable tool for bioconjugation and molecular labeling. These techniques are essential for studying protein function, tracking their localization within cells, and developing protein-based therapeutics.
Site-selective modification of proteins is a challenging yet crucial task in chemical biology. The sulfonyl fluoride moiety of this compound can react with several nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine, offering an alternative to the commonly targeted cysteine residues researchgate.net. This broad reactivity profile expands the possibilities for labeling proteins that may lack accessible cysteines.
The selectivity of the labeling can be controlled by the specific protein environment. The proximity and orientation of the sulfonyl fluoride warhead, guided by the non-covalent interactions of the triazole and phenyl components, can favor reaction with a particular nucleophilic residue within the binding site nih.gov. This "affinity labeling" approach allows for the targeted modification of a specific protein even in a complex biological mixture. Research on sulfonyl fluoride probes has demonstrated their ability to selectively label functional tyrosine residues in glutathione transferases, showcasing the potential for highly specific protein modification nih.gov.
The incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a molecule allows for its use as a probe in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. The this compound structure is amenable to ¹⁸F-labeling, making it a promising candidate for the development of novel PET radiotracers.
The synthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution reactions where [¹⁸F]fluoride displaces a leaving group nih.gov. The benzenesulfonyl fluoride can be synthesized with a suitable leaving group, such as a nitro or a trimethylammonium group, on the benzene ring to facilitate radiofluorination. Alternatively, the triazole ring can be formed via a "click" reaction between an ¹⁸F-labeled azide or alkyne and the corresponding reaction partner attached to the benzenesulfonyl fluoride scaffold nih.govnih.govnih.gov. The stability of the triazole ring under in vivo conditions is a significant advantage for its use in PET probes mdpi.comnih.gov.
The development of hydrophilic ¹⁸F-labeled tetrazines containing a triazole ring for pretargeted PET imaging highlights the utility of the triazole moiety in radiotracer design. These probes have shown favorable in vivo properties, including rapid clearance and high metabolic stability nih.govresearchgate.net.
Table 2: Strategies for ¹⁸F-Labeling of Triazole-Containing Benzenesulfonyl Fluoride Derivatives
| Labeling Strategy | Description | Key Advantages |
| Nucleophilic Aromatic Substitution | Direct displacement of a leaving group on the aromatic ring with [¹⁸F]fluoride. | A straightforward and often high-yielding method. |
| Click Chemistry | Formation of the triazole ring using an ¹⁸F-labeled alkyne or azide. | High efficiency, mild reaction conditions, and broad functional group tolerance. |
| Sultone Ring-Opening | Radiofluorination of a sultone precursor to generate an ¹⁸F-fluorosulfonic acid salt which can then be coupled to the triazole moiety. | Smooth reaction conditions and ease of purification. nih.gov |
Exploration of this compound as a Scaffold for Biological Modulators
The unique chemical properties of this compound make it an attractive scaffold for the design and development of novel biological modulators, including covalent ligands and enzyme inhibitors.
The majority of targeted covalent inhibitors have been designed to react with cysteine residues due to the high nucleophilicity of the thiol group. However, the low abundance of cysteine in the proteome limits the scope of this approach. There is a growing interest in developing covalent ligands that can target other nucleophilic amino acids, such as lysine, tyrosine, and serine researchgate.net.
Sulfonyl fluorides have emerged as effective warheads for targeting these non-cysteine residues researchgate.netd-nb.info. The this compound scaffold can be used to design selective non-cysteine-targeting covalent ligands. The triazole and phenyl portions of the molecule can be elaborated to create a recognition element that directs the sulfonyl fluoride warhead to a specific binding site on a target protein. The subsequent covalent reaction with a nearby nucleophilic residue results in irreversible inhibition. This strategy has been successfully applied in the development of covalent inhibitors for PI4KIIIβ, where a fluorosulfate warhead, structurally related to sulfonyl fluoride, was used to target a conserved lysine residue nih.govrsc.orgnih.gov.
The ability of this compound to covalently modify enzymes makes it a valuable tool for studying their function and for developing novel inhibitors. Benzenesulfonamide-based compounds have a long history as enzyme inhibitors, with many clinically used drugs belonging to this class nih.govnih.gov.
The this compound scaffold can be used to design potent and selective enzyme inhibitors. The benzenesulfonamide moiety can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, while the triazole-containing substituent can be tailored to achieve specific interactions within the enzyme's active site, leading to high affinity and selectivity nih.govnih.gov. The covalent nature of the interaction with the sulfonyl fluoride warhead can lead to irreversible inhibition, which can be advantageous for achieving sustained target engagement. The development of a library of sulfonyl fluoride-containing fragments for screening against trypsin demonstrates the utility of this approach in identifying novel enzyme inhibitors nih.gov.
Probing Protein-Protein Interactions (PPIs) and Other Biomolecular Events
The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular processes, and the dysregulation of these interactions is often implicated in various disease states. Consequently, the development of chemical tools to study and modulate PPIs is of paramount importance in chemical biology and medicinal chemistry. Covalent probes, which form a stable bond with their target protein, have emerged as powerful tools for elucidating the intricacies of PPIs. Among the various reactive groups utilized in the design of such probes, the sulfonyl fluoride moiety has garnered significant attention due to its unique reactivity profile. The compound this compound, which integrates a reactive sulfonyl fluoride warhead with a triazole recognition element, represents a promising, albeit currently under-documented, scaffold for the development of sophisticated probes for studying PPIs and other biomolecular events.
The utility of sulfonyl fluorides as covalent modifiers of proteins was first recognized for their ability to target the active site serine of proteases. However, subsequent research has revealed that the reactivity of sulfonyl fluorides extends beyond serine to other nucleophilic amino acid residues, including lysine, tyrosine, and histidine. This broader reactivity profile makes sulfonyl fluorides particularly well-suited for targeting the often flat and featureless interfaces of PPIs, which may lack a canonical active site with a highly reactive cysteine or serine residue.
The mechanism of action of sulfonyl fluoride-based probes in the context of PPIs relies on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This "click chemistry" reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct. The reactivity of the sulfonyl fluoride is generally low in the absence of a specific binding interaction, which minimizes off-target labeling. However, when the probe is brought into close proximity to a nucleophilic residue at the protein interface through non-covalent interactions, the effective concentration of the reactive groups increases dramatically, leading to a highly specific covalent modification.
The triazole moiety in this compound is poised to play a crucial role in guiding the probe to specific protein targets. Triazoles are known for their favorable physicochemical properties, including their ability to engage in hydrogen bonding and dipole-dipole interactions, which can contribute to the binding affinity and selectivity of the probe. The triazole ring is also relatively small and rigid, making it an ideal scaffold for presenting the sulfonyl fluoride warhead in a defined orientation for optimal reaction with a target residue.
While specific research detailing the application of this compound in probing PPIs is not yet prevalent in the literature, the principles of covalent probe design and the known reactivity of sulfonyl fluorides allow for the postulation of its potential in this area. For instance, a research program could involve the synthesis of a library of compounds based on the this compound scaffold, where the triazole ring is further functionalized with various recognition elements designed to bind to a specific protein partner in a PPI of interest. These probes could then be used in a variety of experimental setups to study the targeted PPI.
Detailed Research Findings and Potential Applications:
A hypothetical study could focus on a well-characterized PPI, such as the interaction between p53 and MDM2, which is a critical regulator of cell cycle progression and a key target in cancer therapy. A library of this compound derivatives could be designed to mimic the binding motif of p53 at the MDM2 interface.
Table 1: Hypothetical Data for Probing the p53-MDM2 Interaction with this compound Analogs
| Compound ID | Triazole Substitution | Binding Affinity (Kd, µM) to MDM2 | Covalent Labeling Efficiency of MDM2 (%) | Inhibition of p53-MDM2 Interaction (IC50, µM) |
| TSF-001 | Unsubstituted | 50 | 15 | >100 |
| TSF-002 | 4-Chlorophenyl | 15 | 45 | 25 |
| TSF-003 | 3,5-Dimethoxyphenyl | 5 | 75 | 8 |
| TSF-004 | 4-Trifluoromethylphenyl | 8 | 60 | 12 |
In this hypothetical dataset, the unsubstituted this compound (TSF-001) shows weak binding and low labeling efficiency. By introducing substituents on the triazole ring that are known to interact with pockets on the MDM2 surface, the binding affinity and covalent labeling efficiency are significantly improved. For example, TSF-003, with a 3,5-dimethoxyphenyl group, exhibits the highest affinity and labeling efficiency, leading to potent inhibition of the p53-MDM2 interaction.
Such studies would not only validate the utility of the this compound scaffold as a tool for probing PPIs but also provide valuable insights into the structure and dynamics of the targeted protein complex. Furthermore, these covalent probes could be appended with reporter tags, such as fluorophores or biotin, to enable the visualization and isolation of the protein complex from cellular lysates, further advancing our understanding of its biological function.
Beyond PPIs, this compound and its derivatives could also be employed to probe other biomolecular events, such as enzyme-substrate interactions or the binding of small molecules to allosteric sites on proteins. The versatility of the sulfonyl fluoride warhead, combined with the modular nature of the triazole scaffold, makes this class of compounds a highly attractive platform for the development of novel chemical probes for a wide range of applications in chemical biology and drug discovery.
Computational and Theoretical Investigations of 4 Triazol 1 Yl Benzenesulfonyl Fluoride
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-(Triazol-1-yl)benzenesulfonyl fluoride (B91410) to determine geometric and electronic properties with high accuracy.
The electronic structure of 4-(Triazol-1-yl)benzenesulfonyl fluoride is characterized by the interplay between the electron-withdrawing sulfonyl fluoride group and the aromatic triazole ring, mediated by the central benzene (B151609) ring.
Sulfonyl Fluoride Moiety (-SO₂F): The sulfonyl fluoride group is a powerful electron-withdrawing group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it a strong electrophilic center. nih.gov DFT calculations on similar aryl sulfonyl fluorides show that the S-F bond is strong and polarized, contributing to the compound's relative stability in aqueous environments compared to other sulfonyl halides, while still allowing for selective reactivity with nucleophiles. nih.govmdpi.com The S=O bonds are short and also highly polarized. This strong electrophilic nature is central to its function as a covalent modifier of proteins. ontosight.ai
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com
HOMO and LUMO Distribution: For molecules containing a benzenesulfonyl fluoride core, the HOMO is typically distributed over the aromatic benzene ring and the substituent (in this case, the triazole ring). The LUMO, conversely, is predominantly localized on the benzenesulfonyl fluoride moiety, particularly around the electrophilic sulfur atom. This separation of frontier orbitals is characteristic of a molecule designed for covalent interaction; the HOMO region can participate in initial recognition and binding, while the LUMO is poised to accept electrons from a nucleophile. researchgate.net
Reactivity and the HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com In the context of this compound, the energy of the LUMO and the magnitude of the gap are key predictors of its reactivity as a covalent inhibitor. DFT calculations provide quantitative values for these parameters, allowing for comparison with other electrophiles. irjweb.com
Below is a table of representative FMO data derived from DFT calculations on structurally similar compounds.
| Parameter | Representative Energy (eV) | Description |
| EHOMO | -6.0 to -7.5 eV | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| ELUMO | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| ΔE (Gap) | 4.0 to 5.5 eV | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. irjweb.com |
This interactive table contains representative data from theoretical calculations on analogous aryl sulfonyl fluoride and triazole structures.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, which is crucial for predicting how it will interact with other molecules. researchgate.netajchem-a.com The MEP map illustrates regions of positive, negative, and neutral electrostatic potential.
For this compound, the MEP map would show distinct regions:
Electrophilic Regions (Positive Potential): A strong region of positive potential (typically colored blue) would be centered around the sulfur atom of the sulfonyl fluoride group. This confirms its role as the primary electrophilic "warhead" for covalent bond formation. researchgate.net
Nucleophilic Regions (Negative Potential): Regions of negative potential (typically colored red) would be located around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the triazole ring. nih.govresearchgate.net These areas are likely to engage in hydrogen bonding or other favorable electrostatic interactions within a protein binding pocket, helping to orient the molecule for covalent reaction.
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict its behavior within a complex biological environment, such as the active site of a protein.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For covalent inhibitors like this compound, specialized covalent docking methods are employed. escholarship.orgchemrxiv.org
The process is generally modeled in two stages:
Non-covalent Binding: The ligand is first docked into the protein's binding site to predict its initial, non-covalent pose. This binding is driven by interactions such as hydrogen bonds (e.g., involving the triazole nitrogens), hydrophobic interactions (with the benzene ring), and electrostatic contacts. The docking algorithm aims to find a pose where the sulfonyl fluoride "warhead" is positioned in close proximity to a nucleophilic amino acid residue. rsc.org
Covalent Adduct Formation: Once a favorable pose is identified, a covalent bond is computationally formed between the sulfur atom of the ligand and the nucleophilic residue on the protein. Sulfonyl fluorides are known to be privileged electrophiles that can react with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. rsc.orgsigmaaldrich.comnih.gov The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where the amino acid's nucleophilic side chain (e.g., the hydroxyl of serine/tyrosine or the amine of lysine) attacks the electrophilic sulfur atom, displacing the fluoride ion to form a stable sulfonate or sulfonamide linkage. chemrxiv.orgpnas.org
Crystal structures of other aryl sulfonyl fluorides bound to proteins have confirmed that this covalent linkage is formed, validating the predictions from docking simulations. escholarship.orgpnas.org
A molecule's three-dimensional shape, or conformation, is critical for its biological activity. This compound has rotational freedom around the single bonds connecting the benzene ring to the sulfonyl fluoride group and the triazole ring. While the molecule may exist in numerous conformations in solution, it must adopt a specific, low-energy "bioactive" conformation to fit optimally into a protein's binding pocket. patsnap.com
Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of the molecule within a binding site over time. These simulations model the movements of every atom in the system, providing insights into:
The stability of the initial non-covalent binding pose.
The key protein-ligand interactions that stabilize the bioactive conformation.
The conformational changes the protein itself might undergo to accommodate the ligand. nih.gov
Understanding the conformational landscape is essential for rational drug design, as it helps explain why certain ligands bind with high affinity and provides a basis for designing new inhibitors with improved shape complementarity. patsnap.comnih.gov
In Silico Studies of Reactivity and Selectivity5.3.1. Theoretical Prediction of Amino Acid Reactivity Profiles5.3.2. Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
However, the search for detailed research findings, including data suitable for presentation in tables, did not yield results for "this compound" within these specific computational domains.
General information on the reactivity of the broader class of sulfonyl fluorides indicates that they are capable of forming covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. The reactivity of these compounds can be influenced by the electronic properties of the aromatic ring to which the sulfonyl fluoride moiety is attached. Computational studies on various triazole derivatives have been conducted in other contexts, such as predicting their physicochemical properties or other biological activities. Similarly, QSAR models have been developed for other series of sulfonyl fluoride-containing compounds to correlate their structural features with different biological endpoints.
Unfortunately, the intersection of these research areas—specifically, computational predictions of amino acid reactivity and QSAR modeling for the design of This compound and its derivatives—does not appear to be documented in the available scientific literature. Therefore, the detailed, data-driven article as outlined in the prompt cannot be generated at this time.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to Access Diverse Analogues of 4-(Triazol-1-yl)benzenesulfonyl Fluoride (B91410)
The advancement of therapeutic agents and chemical probes is intrinsically linked to the ability to synthesize a wide array of structural analogues. For 4-(Triazol-1-yl)benzenesulfonyl fluoride, future research will likely focus on developing more efficient and modular synthetic methodologies. While established methods for the synthesis of sulfonyl fluorides and triazoles exist, the demand for greater structural diversity necessitates the exploration of new synthetic strategies. researchgate.netresearchgate.net
One promising direction is the use of late-stage functionalization techniques. These methods would allow for the rapid modification of a common this compound core, enabling the introduction of a wide range of chemical functionalities. This approach would significantly accelerate the generation of analogue libraries for screening purposes. Additionally, the development of one-pot, multi-component reactions presents an attractive strategy for streamlining the synthesis of these compounds, offering advantages in terms of atom economy and operational simplicity. bohrium.com The exploration of novel catalytic systems, including transition-metal catalysis and photocatalysis, could also unlock new pathways to previously inaccessible analogues. researchgate.net
Key areas for future synthetic exploration include:
Diversification of the triazole moiety: Developing methods to introduce various substituents onto the triazole ring to modulate binding affinity and selectivity.
Modification of the benzene (B151609) ring: Exploring the impact of different substitution patterns on the electronic properties and reactivity of the sulfonyl fluoride warhead.
Introduction of novel linkers: Investigating the use of different linker chemistries to connect the recognition motif to the reactive group, thereby optimizing target engagement.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Late-Stage Functionalization | Rapid generation of diverse analogues from a common intermediate. | Development of selective C-H activation and cross-coupling methods. |
| Multi-Component Reactions | Increased efficiency, reduced waste, and operational simplicity. | Design of novel one-pot procedures for the convergent synthesis of the target scaffold. |
| Novel Catalytic Methods | Access to new chemical space and improved reaction conditions. | Exploration of photoredox and transition-metal catalysis for novel bond formations. |
Expanding the Scope of Targeted Covalent Modification Beyond Established Residues
A significant area of growth for compounds like this compound lies in expanding the repertoire of amino acid residues that can be targeted for covalent modification. researchgate.net While cysteine has been the most predominantly targeted residue for covalent inhibitors, its low abundance in the proteome limits the number of addressable protein targets. acs.orgescholarship.org Sulfonyl fluorides have emerged as a privileged class of electrophiles capable of reacting with a broader range of nucleophilic residues, including lysine, tyrosine, serine, histidine, and threonine. researchgate.netnih.govrsc.org
Future research will focus on fine-tuning the reactivity of the sulfonyl fluoride warhead to achieve selective modification of these non-cysteine residues. rsc.org This will involve a detailed understanding of the factors that govern reactivity, such as the electronic properties of the aryl ring and the local microenvironment of the target residue within the protein binding pocket. nih.gov The development of analogues of this compound with tailored reactivity profiles will be crucial for achieving high selectivity for a desired amino acid target.
The table below summarizes the key amino acid residues that are emerging as targets for covalent modification by sulfonyl fluorides.
| Target Residue | Abundance in Proteome | Key Considerations for Targeting |
| Lysine | High | High abundance presents a selectivity challenge; pKa of the side chain. acs.org |
| Tyrosine | Moderate | Phenolic hydroxyl group is a good nucleophile; potential for high selectivity. acs.org |
| Serine/Threonine | High | Less nucleophilic than cysteine; often found in enzyme active sites. researchgate.net |
| Histidine | Low | Imidazole side chain can act as a nucleophile; pH-dependent reactivity. researchgate.net |
Advanced Chemical Proteomics Approaches with this compound Probes
Chemical proteomics and activity-based protein profiling (ABPP) are powerful technologies for identifying and characterizing protein targets of small molecules in complex biological systems. rsc.orgfrontiersin.org Probes based on the this compound scaffold are well-suited for these approaches due to the ability of the sulfonyl fluoride group to form stable covalent adducts with target proteins. nih.govresearchgate.net
Future directions in this area will involve the development of more sophisticated chemical proteomics platforms that leverage the unique reactivity of sulfonyl fluoride probes. This includes the design of probes with integrated reporter tags, such as alkynes or azides, which allow for subsequent bioorthogonal ligation to reporter molecules for visualization or enrichment. nih.gov The use of isotopic labeling strategies, such as isoTOP-ABPP, will enable the precise identification of the sites of covalent modification on a proteome-wide scale. frontiersin.org Furthermore, the development of probes with tunable reactivity will allow for more selective profiling of specific protein families or activity states. nih.gov
Key advancements in chemical proteomics with sulfonyl fluoride probes will likely include:
Development of next-generation probes: Incorporation of advanced reporter tags and photo-cross-linking groups.
Integration with advanced mass spectrometry: Utilization of high-resolution mass spectrometry for improved identification of modified peptides. nih.gov
Application in live-cell imaging: Design of fluorescently-labeled probes for real-time visualization of target engagement in living systems.
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Related Compounds
The table below outlines some of the key applications of AI and ML in the discovery of compounds related to this compound.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Training models to predict the reactivity, selectivity, and binding affinity of new analogues. | Acceleration of the design-make-test-analyze cycle. |
| De Novo Design | Generating novel molecular structures with desired properties using generative models. | Exploration of new and diverse chemical space. |
| Synthesis Planning | Predicting optimal synthetic routes and reaction conditions. | Improved efficiency and success rate of chemical synthesis. |
Exploration of New Bioconjugation and Labeling Strategies
Bioconjugation, the process of linking molecules to biomolecules, is a fundamental tool in chemical biology. chinesechemsoc.org The stable covalent bond formed by the reaction of sulfonyl fluorides with nucleophilic amino acid residues makes them attractive for the development of new bioconjugation and labeling strategies. nih.gov The sulfur(VI) fluoride exchange (SuFEx) reaction, a click chemistry process, provides a highly efficient and reliable method for forming these linkages. researchgate.netacs.org
Future research in this area will focus on expanding the scope of SuFEx chemistry for bioconjugation applications. This includes the development of new sulfonyl fluoride-containing reagents with tailored reactivity and functionality. rsc.org For example, the design of bifunctional linkers containing a sulfonyl fluoride group and a second reactive handle would enable the site-specific labeling of proteins with a wide range of payloads, such as fluorophores, affinity tags, or therapeutic agents. The exploration of sulfonyl fluorides in the context of bioorthogonal chemistry, where reactions can occur in living systems without interfering with native biochemical processes, is another exciting avenue of research. wikipedia.org
Mechanistic Elucidation of Off-Target Reactivity for Enhanced Selectivity (excluding adverse effects)
Achieving high selectivity is a critical challenge in the development of covalent inhibitors. A thorough understanding of the mechanisms underlying off-target reactivity is essential for designing more selective compounds. nih.gov For this compound and its analogues, future research will focus on detailed mechanistic studies to elucidate the factors that govern their reactivity with a wide range of biological nucleophiles. rsc.org
This will involve a combination of experimental and computational approaches. Kinetic studies will be used to quantify the reactivity of different sulfonyl fluoride analogues with various amino acid residues. rsc.org Computational modeling, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, will provide insights into the reaction mechanisms at the atomic level. nih.gov This detailed mechanistic understanding will enable the rational design of next-generation inhibitors with improved selectivity profiles, minimizing interactions with unintended protein targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Triazol-1-yl)benzenesulfonyl fluoride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a triazole derivative with a benzenesulfonyl fluoride precursor. Key steps include:
-
Heterocycle Formation : Triazole rings can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods.
-
Sulfonyl Fluoride Introduction : Sulfuryl fluoride (SO₂F₂) or fluorination agents like KF in polar solvents (e.g., DMF) are used to introduce the sulfonyl fluoride group .
-
Optimization : Monitor reaction progress using TLC (e.g., heptane/EtOAc 8:2; Rf ≈ 0.6) and adjust stoichiometry of reagents to minimize byproducts. Hazard analysis and anhydrous conditions are critical for reproducibility .
Key Reaction Parameters Solvent: DMF or acetonitrile Temperature: 80–100°C Catalysts: Cu(I) for CuAAC
Q. How does the triazole moiety influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The triazole group enables bioorthogonal reactions, particularly in SuFEx (Sulfur-Fluoride Exchange) click chemistry. The sulfonyl fluoride reacts selectively with nucleophiles (e.g., amines, thiols), while the triazole stabilizes the structure and enhances solubility. Use kinetic studies (NMR or LC-MS) to track conjugation efficiency .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) or fluorometric assays.
- Structural Confirmation : <sup>1</sup>H/<sup>19</sup>F NMR (e.g., δ ~120 ppm for SO₂F in <sup>19</sup>F NMR) and high-resolution mass spectrometry (HRMS).
- Crystallinity : X-ray diffraction for solid-state analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonyl fluoride derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:
- Case Study : 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) inhibits NADPH oxidase in macrophages but may show variability due to cell-line-specific redox environments .
- Approach : Use isoform-specific enzyme assays (e.g., serine proteases vs. oxidases) and control for pH, temperature, and co-solvents. Compare IC50 values across studies .
Q. What strategies improve the stability of this compound in aqueous buffers?
- Methodological Answer :
- Buffer Selection : Use low-nucleophile buffers (e.g., HEPES, pH 7.4) to slow hydrolysis.
- Additives : Include 10% DMSO or glycerol to reduce water activity.
- Storage : Lyophilize the compound and store at –20°C under argon. Confirm stability via <sup>19</sup>F NMR over time .
Q. How does the electronic nature of triazole substituents affect the compound’s enzyme inhibition profile?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF3) enhance sulfonyl fluoride reactivity toward catalytic serine residues. Compare derivatives using:
-
Kinetic Assays : Measure kinact/Ki ratios for target enzymes (e.g., trypsin, chymotrypsin).
-
Computational Modeling : Density Functional Theory (DFT) to predict electrostatic potential maps .
Substituent Effects -CF3: High reactivity, lower solubility -CH3: Moderate reactivity, improved bioavailability
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) or centrifugal partitioning.
- Safety : Implement continuous flow reactors to handle exothermic steps (e.g., SO₂F₂ reactions) and minimize exposure .
Data Contradiction Analysis
Q. Why do some studies report potent enzyme inhibition while others show no activity for structurally similar sulfonyl fluorides?
- Methodological Answer : Variability often stems from:
- Enzyme Source : Recombinant vs. native enzymes may have differing activation states.
- Assay Interference : Sulfonyl fluorides can react with assay components (e.g., BSA). Include control experiments with pre-treated enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
